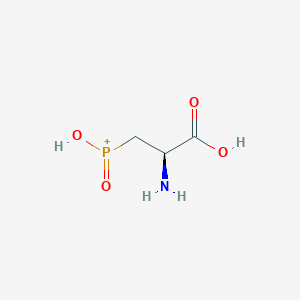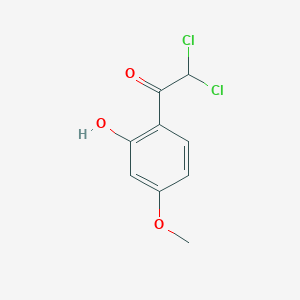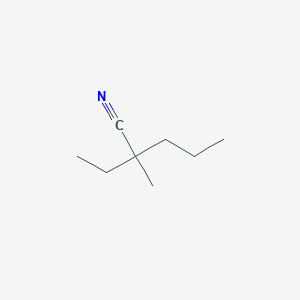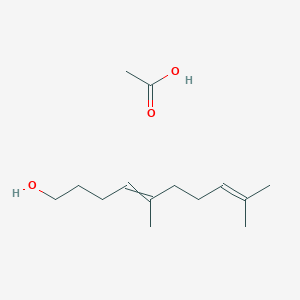
lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C9H8F2O3S. It is known for its unique properties and applications in various fields of scientific research and industry. The compound is characterized by the presence of a lithium ion, a difluoroethenyl group, and a 4-methylbenzenesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate typically involves the reaction of 2,2-difluoroethenyl 4-methylbenzenesulfonate with a lithium reagent. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoroethenyl group is replaced by other nucleophiles.
Addition Reactions: The double bond in the difluoroethenyl group can undergo addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used. The reactions are conducted at low temperatures to control the reaction rate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed. The reactions are performed under controlled conditions to ensure selective transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while addition reactions can produce adducts with different functional groups.
Wissenschaftliche Forschungsanwendungen
Lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. The difluoroethenyl group can participate in addition and substitution reactions, while the lithium ion can stabilize reaction intermediates and facilitate the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoroethyl 4-methylbenzenesulfonate: This compound is similar in structure but has an ethyl group instead of an ethenyl group.
2,2-Difluorovinyl tosylate: Another similar compound with a tosylate group instead of a benzenesulfonate group.
Uniqueness
Lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate is unique due to the presence of the lithium ion, which imparts distinct reactivity and stability to the compound. The difluoroethenyl group also provides unique chemical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
93523-64-9 |
|---|---|
Molekularformel |
C9H7F2LiO3S |
Molekulargewicht |
240.2 g/mol |
IUPAC-Name |
lithium;2,2-difluoroethenyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H7F2O3S.Li/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11;/h2-5H,1H3;/q-1;+1 |
InChI-Schlüssel |
HWCFWHKICSMZJG-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)O[C-]=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)


![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)



phosphanium perchlorate](/img/structure/B14347772.png)
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)

![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
